molecular formula C14H11N3 B14620546 6-Methyl-4-phenyl-1,2,3-benzotriazine CAS No. 60986-39-2

6-Methyl-4-phenyl-1,2,3-benzotriazine

Cat. No.: B14620546
CAS No.: 60986-39-2
M. Wt: 221.26 g/mol
InChI Key: ULRKGQCGNFRYFP-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-1,2,3-benzotriazine is a heterocyclic aromatic compound featuring a fused triazine and benzene ring system. The methyl group at position 6 and the phenyl substituent at position 4 distinguish it from other benzotriazine derivatives.

Properties

CAS No.

60986-39-2

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

6-methyl-4-phenyl-1,2,3-benzotriazine

InChI

InChI=1S/C14H11N3/c1-10-7-8-13-12(9-10)14(16-17-15-13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

ULRKGQCGNFRYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NN=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 6-Methyl-4-phenyl-1,2,3-benzotriazine typically involves intramolecular cyclization of N-(2-aminoaryl) benzhydrazides. This method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines as intermediates . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

6-Methyl-4-phenyl-1,2,3-benzotriazine undergoes various chemical reactions, including:

Major products formed from these reactions include various oxides, amino, and hydrazine derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-1,2,3-benzotriazine involves its interaction with enzymes and receptors in biological systems. The compound’s large conjugated system allows for π–π stacking interactions and hydrogen bond acceptors, making it susceptible to binding with various molecular targets . These interactions lead to a broad spectrum of biological properties, including antibacterial and antiviral activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The antiproliferative activity and pharmacokinetic properties of benzotriazine derivatives are highly dependent on substituents. Below is a comparative analysis of 6-methyl-4-phenyl-1,2,3-benzotriazine and related compounds:

Compound Substituents (Positions) Antiproliferative Activity (IC₅₀) Key Findings
This compound 6-methyl, 4-phenyl Not reported in evidence Hypothesized to exhibit moderate kinase inhibition due to steric hindrance from methyl group.
8m 7-(3-chloropropoxy), 6-methoxy, 4-(3-chloro-4-fluoroanilino) 0.1–0.5 µM (T47D, DU145, PC-3) 4–10× more potent than vatalanib succinate (PTK787); enhanced solubility due to chloropropoxy group.
8i 7-(3-chloropropoxy), 6-methoxy, 4-(3,4-dichlorophenyl) 0.3–1.2 µM (MVECs) Lower potency than 8m ; dichlorophenyl group reduces cellular uptake compared to fluoroanilino.
HOOBt 3-hydroxy-4-oxo N/A Used as a coupling reagent in peptide synthesis; no reported antiproliferative activity.

Mechanistic Insights

  • Substituent Effects: Methoxy groups (e.g., in 8m, 8i) enhance hydrogen bonding with kinase ATP-binding pockets, improving inhibitory activity . Chloropropoxy chains increase lipophilicity and membrane permeability, critical for intracellular target engagement . Phenyl vs. Anilino Groups: The 4-(3-chloro-4-fluoroanilino) group in 8m confers superior selectivity for vascular endothelial growth factor receptor-2 (VEGFR-2) compared to simple phenyl substituents .

Research Findings and Limitations

Antiproliferative Activity

  • 8m demonstrated broad-spectrum activity against breast (T47D), prostate (DU145, PC-3), and lung (LL/2) cancer cells, with IC₅₀ values < 0.5 µM .
  • By contrast, dichlorophenyl-substituted 8i showed reduced potency, emphasizing the importance of electron-withdrawing substituents (e.g., fluorine) for target binding .

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